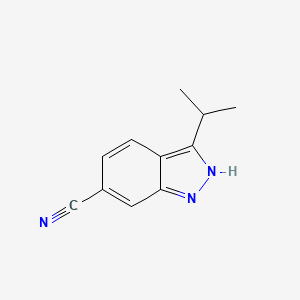
3-Isopropyl-1H-indazole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanobenzaldehyde with isopropylhydrazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the cyclization process.
化学反応の分析
Types of Reactions: 3-Isopropyl-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
- Oxidation can yield indazole oxides.
- Reduction can produce 3-isopropyl-1H-indazole-6-amine.
- Substitution reactions can introduce various functional groups onto the indazole ring.
科学的研究の応用
3-Isopropyl-1H-indazole-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-Isopropyl-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with their metabolic processes.
類似化合物との比較
- 1H-Indazole-3-carbonitrile
- 2-Isopropyl-1H-indazole-3-carbonitrile
- 3-Methyl-1H-indazole-6-carbonitrile
Comparison: 3-Isopropyl-1H-indazole-6-carbonitrile is unique due to the presence of the isopropyl group at the 3-position and the nitrile group at the 6-position. This specific arrangement of functional groups can influence its reactivity and biological activity, making it distinct from other indazole derivatives.
特性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
3-propan-2-yl-2H-indazole-6-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-7(2)11-9-4-3-8(6-12)5-10(9)13-14-11/h3-5,7H,1-2H3,(H,13,14) |
InChIキー |
CLYMSCSXULTZQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2C=CC(=CC2=NN1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


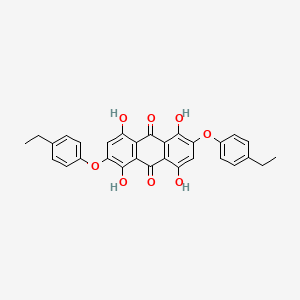
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
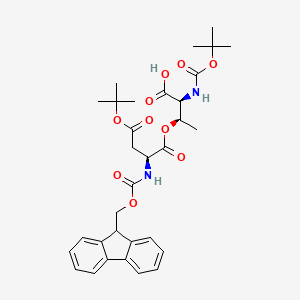

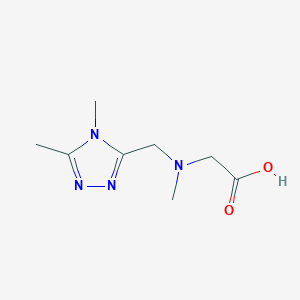


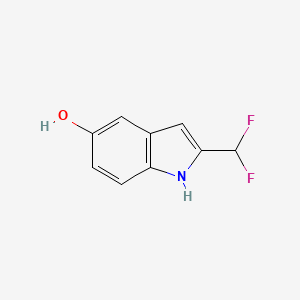
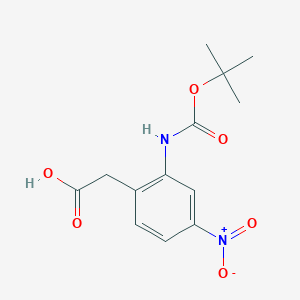
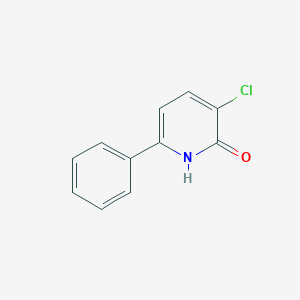
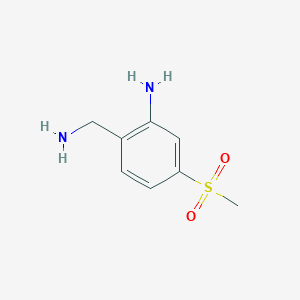
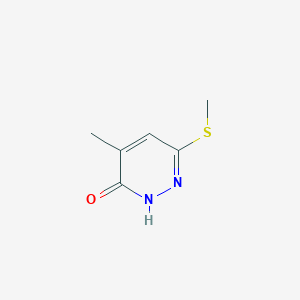
![(6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol](/img/structure/B15249591.png)
![2-Bromo-6-phenoxybenzo[d]thiazole](/img/structure/B15249599.png)
